1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
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Overview
Description
1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a trifluoromethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of cost-effective and readily available starting materials is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This interaction can modulate various biological pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylpiperidines: Compounds with similar structures but different substituents on the piperidine ring.
Phenylethylamines: Compounds with a phenylethyl group but lacking the trifluoromethylphenylmethyl group.
Uniqueness
1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is unique due to the presence of both the phenylethyl and trifluoromethylphenylmethyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and selectivity in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2/c22-21(23,24)19-8-4-7-18(15-19)16-25-20-10-13-26(14-11-20)12-9-17-5-2-1-3-6-17/h1-8,15,20,25H,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOQWCGMBXUJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC(=CC=C2)C(F)(F)F)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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